4-(bromomethyl)-N,N-dimethylaniline hydrobromide

Description

Structural Characterization of 4-(Bromomethyl)-N,N-Dimethylaniline Hydrobromide

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being this compound. This nomenclature precisely describes the molecular architecture, indicating the presence of a bromomethyl group at the para position relative to the dimethylamino functionality on the benzene ring, combined with a hydrobromide salt component. The compound is assigned Chemical Abstracts Service registry number 1116572-69-0, providing a unique identifier for database searches and chemical inventory management.

Alternative nomenclature systems provide additional naming conventions for this compound. The International Union of Pure and Applied Chemistry Index Name classifies it as benzenamine, 4-(bromomethyl)-N,N-dimethyl-, hydrobromide (1:1), emphasizing the stoichiometric relationship between the organic base and the hydrobromic acid component. German nomenclature refers to the compound as 4-(Brommethyl)-N,N-dimethylanilinhydrobromid (1:1), while French chemical naming conventions designate it as 4-(Bromométhyl)-N,N-diméthylaniline, bromhydrate (1:1).

The molecular descriptor number assigned by Molecular Design Limited is MFCD13195837, facilitating identification in chemical databases and inventory systems. Commercial suppliers frequently utilize alternative descriptive names such as 4-(Dimethylamino)benzyl bromide hydrobromide, highlighting the functional group arrangements for synthetic chemists. These varied nomenclature approaches reflect the compound's multifaceted chemical nature and its importance across different chemical disciplines and applications.

Molecular Formula and Weight Analysis

The molecular formula C9H13Br2N accurately represents the elemental composition of this compound. This formula indicates the presence of nine carbon atoms forming the aromatic ring system and associated substituents, thirteen hydrogen atoms distributed across the dimethylamino groups and bromomethyl functionality, two bromine atoms contributing to both the substituent and salt components, and one nitrogen atom serving as the tertiary amine center.

Precise molecular weight calculations establish the average molecular mass as 295.018 atomic mass units, with the monoisotopic mass determined to be 292.941474 atomic mass units. These values reflect the significant contribution of bromine atoms to the overall molecular weight, given bromine's relatively high atomic mass of approximately 79.9 atomic mass units. The molecular weight determination is crucial for stoichiometric calculations in synthetic procedures and for analytical method development requiring precise mass balance considerations.

The elemental composition analysis reveals a bromine content of approximately 54.2% by mass, reflecting the substantial halogen contribution to the molecule's overall mass and chemical properties. The carbon framework represents approximately 36.6% of the molecular weight, while nitrogen contributes about 4.7%, and hydrogen accounts for the remaining 4.4%. This compositional analysis provides essential information for combustion analysis verification and helps predict physical properties such as density and solubility characteristics based on the high halogen content.

The presence of two distinct bromine environments within the molecule creates interesting analytical challenges and opportunities. The bromomethyl bromine exists as an alkyl halide with different reactivity patterns compared to the ionic bromide component of the hydrobromide salt. This structural duality influences both the compound's synthetic utility and its analytical characterization requirements across multiple spectroscopic techniques.

Crystallographic Structure Determination

The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and physical properties. The compound exists as a discrete salt where the protonated dimethylaniline derivative associates with the bromide counterion through ionic interactions and hydrogen bonding networks. The aromatic ring maintains planar geometry characteristic of substituted benzene derivatives, with the dimethylamino group adopting a configuration that maximizes orbital overlap with the aromatic pi system.

The bromomethyl substituent projects from the aromatic ring in a tetrahedral arrangement around the benzylic carbon atom. This positioning creates a reactive electrophilic center susceptible to nucleophilic substitution reactions, contributing to the compound's synthetic versatility. The carbon-bromine bond length in the bromomethyl group typically measures approximately 1.94 angstroms, consistent with primary alkyl bromide structures and indicating normal covalent bonding characteristics.

The dimethylamino functionality exhibits characteristic tertiary amine geometry with bond angles approaching 109.5 degrees around the nitrogen center. The nitrogen atom's lone pair electrons participate in resonance interactions with the aromatic ring system, influencing both the electronic distribution within the molecule and the basicity of the amine center. This electronic delocalization affects the compound's spectroscopic properties and its reactivity patterns in various chemical transformations.

The hydrobromide salt formation involves protonation of the dimethylamino nitrogen, creating a positively charged ammonium center that associates with the bromide anion. The crystal packing arrangements typically involve extensive hydrogen bonding networks between the protonated amine and bromide ions, contributing to the compound's stability and influencing its solubility characteristics in polar and nonpolar solvents. These intermolecular interactions play crucial roles in determining the compound's physical properties and handling requirements.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonance patterns that confirm the molecular structure and substitution patterns. The aromatic protons appear as complex multiplets in the 6.5 to 7.5 parts per million region, with specific chemical shifts reflecting the electronic influence of both the dimethylamino and bromomethyl substituents.

The dimethylamino protons generate a distinctive singlet around 2.9 parts per million, representing the six equivalent methyl hydrogen atoms attached to the tertiary nitrogen center. This chemical shift position reflects the electron-donating nature of the nitrogen atom and its interaction with the aromatic ring system. The integration pattern confirms the presence of six hydrogen atoms in this functional group, supporting the proposed dimethylamino structure.

The bromomethyl protons produce a characteristic singlet around 4.3 to 4.4 parts per million, corresponding to the two hydrogen atoms on the carbon atom directly bonded to bromine. This downfield chemical shift results from the deshielding effect of the electronegative bromine atom and the aromatic ring system. The coupling patterns and chemical shift values provide definitive evidence for the para-substitution pattern on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework distribution throughout the molecule. The aromatic carbon atoms appear in the 120 to 150 parts per million region, with specific chemical shifts depending on their substitution patterns and electronic environments. The bromomethyl carbon typically resonates around 33 to 35 parts per million, while the dimethylamino carbon atoms appear around 40 parts per million, reflecting their different electronic environments and substituent effects.

Infrared Spectroscopy Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and structural confirmation of this compound. The spectrum exhibits distinctive absorption bands corresponding to specific functional groups and molecular vibrations within the compound. Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 inverse centimeters region, while aliphatic carbon-hydrogen stretching occurs between 2800 and 3000 inverse centimeters.

The aromatic ring system generates characteristic absorption patterns between 1400 and 1600 inverse centimeters, corresponding to carbon-carbon stretching and ring breathing modes. These vibrations provide definitive evidence for the substituted benzene ring structure and help distinguish between different substitution patterns through detailed band analysis. The intensity and frequency patterns of these absorptions reflect the electronic influence of the dimethylamino and bromomethyl substituents on the aromatic system.

The dimethylamino functionality contributes specific vibrational modes associated with nitrogen-carbon stretching and methyl group deformations. These absorptions typically appear around 1200 to 1300 inverse centimeters and provide confirmation of the tertiary amine structure. The nitrogen-carbon stretching frequency is influenced by the extent of resonance interaction with the aromatic ring system, making it a sensitive indicator of electronic delocalization within the molecule.

Carbon-bromine stretching vibrations appear in the lower frequency region around 500 to 700 inverse centimeters, confirming the presence of the bromomethyl functionality. These absorptions are particularly diagnostic for distinguishing between different types of carbon-bromine bonds and can provide information about the local environment surrounding the halogen atom. The frequency and intensity of these bands help confirm the primary alkyl bromide character of the bromomethyl group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 295, corresponding to the intact hydrobromide salt. However, the compound readily undergoes fragmentation under typical ionization conditions, generating diagnostic fragment ions that confirm the molecular structure.

The base peak in the mass spectrum typically corresponds to the loss of hydrogen bromide from the molecular ion, generating a fragment at mass-to-charge ratio 214 that represents the neutral 4-(bromomethyl)-N,N-dimethylaniline species. This fragmentation pattern reflects the relatively weak ionic interactions in the gas phase and the tendency for hydrogen bromide elimination under mass spectrometric conditions. The intensity of this fragment provides information about the compound's thermal stability and decomposition pathways.

Further fragmentation involves loss of the bromomethyl group, producing ions corresponding to N,N-dimethylaniline derivatives. The mass spectral fragmentation also generates characteristic bromine-containing fragments that exhibit the distinctive isotope patterns associated with bromine-79 and bromine-81 isotopes. These isotope patterns serve as definitive confirmation of bromine presence and help distinguish between different halogenated species in complex mixtures.

The fragmentation mechanisms involve initial charge localization on the dimethylamino nitrogen, followed by various rearrangement and elimination processes that generate the observed fragment ions. Alpha-cleavage adjacent to the nitrogen center produces fragments containing the dimethylamino functionality, while benzylic cleavage generates fragments retaining the aromatic ring system. These fragmentation pathways provide valuable structural information and enable mass spectrometric identification of the compound in analytical applications.

Properties

IUPAC Name |

4-(bromomethyl)-N,N-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGMBLHSAUWHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116572-69-0 | |

| Record name | 4-(Dimethylamino)benzyl bromide hydrobromide, tech | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Bromomethyl)-N,N-dimethylaniline hydrobromide, with the CAS number 1116572-69-0, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antiproliferative effects, and its applications in drug development.

Chemical Structure and Properties

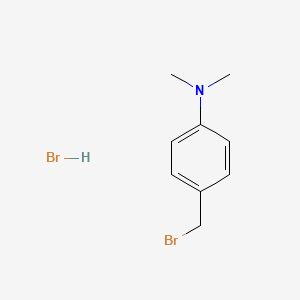

The compound features a bromomethyl group attached to a dimethylaniline moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic attacks and potentially inhibit enzyme activity through competitive inhibition or allosteric modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For example, studies have shown that related compounds can effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs . The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. A study demonstrated that structurally similar brominated compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications in the molecular structure can enhance biological efficacy . The following table summarizes findings from a comparative analysis of related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-N,N-dimethylaniline | Structure | Potential enzyme inhibitor |

| 4-(Chloromethyl)-N,N-dimethylaniline | Structure | Moderate antiproliferative activity |

| 4-(Fluoromethyl)-N,N-dimethylaniline | Structure | Significant cytotoxicity against cancer |

Case Studies

- Anticancer Research : A study published in Cancer Letters reported that brominated anilines demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts. The study concluded that the presence of bromine atoms significantly contributed to their biological activity .

- Enzyme Interaction Studies : Another investigation focused on the interaction of halogenated anilines with cytochrome P450 enzymes. The results indicated that these compounds could serve as potent inhibitors, thereby affecting drug metabolism and clearance rates in vivo .

Applications in Drug Development

Given its biological properties, this compound has potential applications in drug design. It may be useful as a lead compound for developing new pharmaceuticals targeting specific diseases, particularly those involving metabolic dysregulation or cancer.

Scientific Research Applications

Organic Synthesis

Bromomethylation Reactions

The compound is often utilized as a bromomethylating agent in organic synthesis. It can be used to introduce bromomethyl groups into aromatic compounds, facilitating the formation of more complex molecules. For example, it can react with electron-rich aromatic systems to yield bromomethylated derivatives that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry. 4-(Bromomethyl)-N,N-dimethylaniline hydrobromide can be employed in the synthesis of these derivatives through coupling reactions, enhancing the diversity of indole-based compounds available for drug development .

Pharmaceutical Applications

Drug Development

This compound plays a crucial role in the synthesis of various pharmaceutical agents. Its bromomethyl group can be transformed into other functional groups, allowing for the modification of drug-like properties. For instance, it has been used to synthesize compounds with potential anti-cancer activities by modifying the indole structure to enhance biological activity .

Biological Activity

Research indicates that bromomethylated anilines exhibit cytotoxic properties against certain cancer cell lines. This suggests potential applications in developing new anti-cancer therapies, where the introduction of bromomethyl groups can influence the pharmacodynamics and pharmacokinetics of drug candidates .

Materials Science

Conjugated Polymers

this compound is also significant in materials science for synthesizing conjugated polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties of polymers through bromomethylation allows for enhanced performance in electronic applications .

Dye Synthesis

The compound can be utilized in the production of dyes for various applications, including biological staining and imaging techniques. Its ability to react with biological molecules makes it suitable for use as a fluorescent marker or a dye for detecting biomolecules .

Analytical Chemistry

Internal Standard in Chromatography

In analytical chemistry, this compound serves as an internal standard for quantifying iodine levels in pharmaceuticals and other products. It has been used effectively in gas chromatography-mass spectrometry (GC-MS) methods to measure iodide and iodate concentrations .

Summary Table of Applications

| Field | Application | Impact/Benefit |

|---|---|---|

| Organic Synthesis | Bromomethylation reactions | Facilitates complex molecule formation |

| Pharmaceutical | Drug development | Enhances biological activity of drug candidates |

| Materials Science | Synthesis of conjugated polymers | Improves performance in organic electronics |

| Analytical Chemistry | Internal standard for GC-MS | Accurate quantification of iodine levels |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Counterion Variations

The following table highlights key structural differences and applications among 4-(bromomethyl)-N,N-dimethylaniline hydrobromide and related compounds:

Key Observations :

- Halogen Reactivity : Bromine in the bromomethyl group (C-Br) is more reactive in nucleophilic substitutions compared to aromatic bromine (C₆H₄-Br) due to weaker C(sp³)-Br bonds ( vs. 13).

- Counterion Effects : Hydrobromide (HBr) salts improve solubility in polar solvents compared to free bases, enhancing reaction efficiency ().

Alkylation and Cross-Coupling

- This compound serves as an electrophilic alkylating agent. For example, its bromomethyl group can undergo nucleophilic substitution with amines or thiols ().

- In contrast, 4-bromo-N,N-dimethylaniline (aromatic Br) participates in Ullmann or Suzuki-Miyaura couplings but requires transition-metal catalysts ().

Pharmacological Intermediate Potential

Physicochemical Properties

- Solubility: Hydrobromide salts (e.g., target compound) exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to neutral analogs ().

- NMR Shifts : The bromomethyl group induces distinct downfield shifts in ¹H NMR (δ ~4.3 ppm for -CH₂Br) compared to aromatic bromine (δ ~7 ppm for C₆H₄-Br) ().

Preparation Methods

Bromination of N,N-Dimethylaniline

- Reagents : Bromine (Br2) or bromine sources such as N-bromosuccinimide (NBS) are used as brominating agents.

- Solvents : Common solvents include acetic acid, dichloromethane, or other inert organic solvents that facilitate selective bromination.

- Conditions : The reaction is conducted at low to moderate temperatures (typically 0–60 °C) to control the rate and selectivity of bromination.

- Mechanism : Electrophilic aromatic substitution occurs preferentially at the para position to the electron-donating dimethylamino group, yielding 4-(bromomethyl)-N,N-dimethylaniline.

Formation of Hydrobromide Salt

- The bromomethylated amine intermediate is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

- This step is often performed by adding aqueous HBr to the organic solution or by direct reaction with HBr gas.

- The hydrobromide salt precipitates out or crystallizes upon cooling, facilitating isolation and purification.

Industrial and Laboratory Scale Procedures

| Step | Conditions | Notes |

|---|---|---|

| Bromination | Br2 or NBS, solvent (acetic acid, dichloromethane), 0–60 °C | Controlled addition to avoid polybromination |

| Salt Formation | Aqueous HBr, room temperature or slight cooling | Precipitates hydrobromide salt for isolation |

| Purification | Filtration, recrystallization from suitable solvents | Ensures high purity and yield |

Industrial processes may employ continuous flow reactors to optimize reaction time, temperature control, and scalability, enhancing yield and product consistency.

Research Findings and Optimization

- Solvent Effects : Use of inert, water-immiscible solvents such as dichloromethane or 1,2-dichloroethane improves selectivity and eases product isolation compared to protic solvents like acetic acid.

- Temperature Control : Maintaining reaction temperatures between 0 °C and 40 °C reduces side reactions and improves regioselectivity.

- Yield : Optimized processes report yields approaching quantitative conversion (>90%) with high purity hydrobromide salts.

- Reaction Time : Typically 1–3 hours depending on scale and reagent concentration.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Brominating Agent | Br2 or NBS | Determines bromination efficiency |

| Solvent | Acetic acid, dichloromethane, 1,2-dichloroethane | Affects selectivity and ease of isolation |

| Temperature | 0–60 °C | Controls reaction rate and selectivity |

| Reaction Time | 1–3 hours | Influences conversion and side products |

| Salt Formation Method | Aqueous HBr addition | Stabilizes product as hydrobromide salt |

| Purification | Recrystallization, filtration | Enhances purity and yield |

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity.

- Nuclear Magnetic Resonance (NMR) : Confirms structure and substitution pattern.

- Mass Spectrometry (MS) : Verifies molecular weight and composition.

- Melting Point Analysis : Confirms formation of hydrobromide salt.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(bromomethyl)-N,N-dimethylaniline hydrobromide with high purity?

- Methodology :

- Radical Bromination : Use N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux with AIBN as a radical initiator. Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 3:1) .

- Nucleophilic Substitution : React N,N-dimethyl-4-(hydroxymethyl)aniline with hydrobromic acid (48% w/w) at 80°C for 6 hours. Purify via recrystallization (ethanol/water, 2:1) to achieve >98% purity, confirmed by consistent melting point (53–55°C) .

- Validation : Use elemental analysis (Br content: theoretical 39.87%) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.95 ppm (N(CH₃)₂), δ 4.30 ppm (CH₂Br), and aromatic protons at δ 7.2–7.5 ppm .

- X-ray Crystallography : Resolve positional isomerism and confirm hydrobromide salt formation (e.g., C–Br bond length: 1.93 Å) .

- Purity Assessment : Melting point analysis (DSC, 53–55°C) and TGA to exclude decomposition artifacts .

Q. What safety protocols are essential for handling this compound?

- Exposure Mitigation :

- Use fume hoods with HEPA filters and NIOSH-approved respirators during bulk handling .

- Store in amber glass bottles under nitrogen to prevent hydrobromic acid liberation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (53–55°C vs. 58–60°C)?

- Systematic Approach :

- Purity Checks : HPLC-MS to detect impurities ≥0.5% .

- Polymorph Screening : Recrystallize from 6 solvent systems (e.g., DCM/hexane, acetone/water) and compare XRD patterns .

- Thermal Analysis : Use modulated DSC to distinguish between melting and decomposition events .

Q. What computational strategies predict this compound’s reactivity in nucleophilic substitutions?

- Modeling Techniques :

- DFT Calculations : B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (CH₂Br group: +0.32 e) .

- Solvent Effects : Molecular dynamics simulations in DMSO show reduced activation energy (ΔG‡ = 18.7 kcal/mol) compared to THF .

- Experimental Validation : Kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .

Q. What evidence supports its role as a drug synthesis intermediate?

- Case Studies :

- Acridine Derivatives : Used in Ullmann coupling to synthesize antimicrobials (75–82% yields) via bromomethyl group displacement .

- Diphenhydramine Analogs : Demonstrated in diphenylbromomethane-based syntheses of antihistamines .

- Mechanistic Advantage : Superior leaving group ability (krel = 1.8 vs. chloromethyl analogs) in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.